Fmoc-D-Lys(Biotin)-OH

Übersicht

Beschreibung

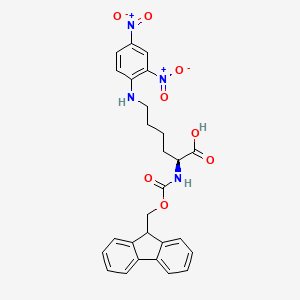

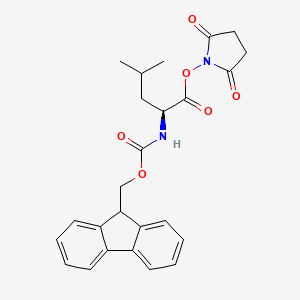

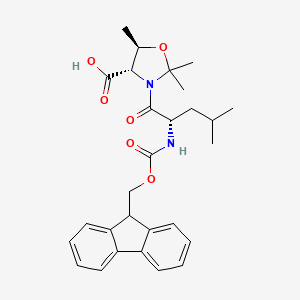

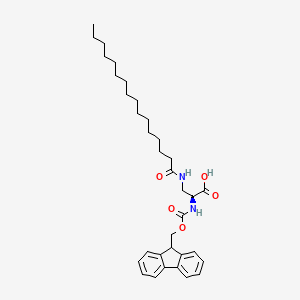

Fmoc-D-Lys(Biotin)-OH is an amino acid derivative that has been used as a reagent in a variety of synthetic organic reactions. It is a versatile and powerful tool for creating a wide range of bioconjugates, biopolymers, and other biocompatible materials. The this compound molecule consists of a biotin group linked to a Fmoc-protected D-Lysine side chain. This combination of components makes this compound a highly reactive and efficient reagent for the synthesis of bioconjugates and biopolymers.

Wissenschaftliche Forschungsanwendungen

Labeling and Tracking of Peptides : The synthesis of labeled peptides, such as biotin-labeled peptides, often employs strategies that include Fmoc-Lys(Dde)-OH, a derivative closely related to Fmoc-D-Lys(Biotin)-OH. This method is useful for peptide trafficking, binding studies, substrate specificity determination, and receptor cross-linking studies (Bibbs et al., 2000).

Synthesis of Complex Peptides : Fmoc-Lys(Mmt)-OH, a derivative, is useful for the preparation of branched, cyclic peptides, and the modification of peptides with labels like dye, biotin, and functional groups. This derivative is crucial for its efficient synthesis and application in complex peptide structures (Tong & Hong, 2001).

Biomedical Applications : Fmoc-Lys(FMOC)-OH, another derivative, has shown weak antimicrobial properties and has been investigated for its incorporation into supramolecular gels. These gels show potential biomedical applications, including antimicrobial activity (Croitoriu et al., 2021).

Antibody Development : Fmoc-Lys(Biotin)-OH derivatives have been used in the solid-phase synthesis of biotin derivatives for the development of anti-biotin antibodies. This approach is significant in immunology and biochemistry (Papasarantos et al., 2010).

Material Science : The self-assembly properties of Fmoc-decorated amino acids, including Fmoc-Lys(Fmoc)-OH, are exploited for the development of biomedical materials. These materials have potential applications in cell cultivation, bio-templating, drug delivery, and therapeutic uses (Tao et al., 2016).

Wirkmechanismus

Target of Action

Fmoc-D-Lys(Biotin)-OH is a compound used in the synthesis of peptide acids . The primary target of this compound is the amino acid residue at the C-terminal of the peptide being synthesized . This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) process .

Mode of Action

The this compound compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is loaded onto a resin and then used to form peptide bonds with the amino acid residues of the peptide being synthesized . This interaction results in the formation of a peptide chain .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . The compound’s interaction with its target leads to the formation of peptide bonds, which are crucial for the creation of peptides . These peptides can then go on to perform various biological functions, such as cell signaling and the development of epitope-specific antibodies .

Result of Action

The result of this compound’s action is the successful synthesis of peptide acids . The compound’s interaction with its target leads to the formation of peptide bonds, resulting in the creation of peptides . These peptides can then be used in various biological studies, such as cell signaling research, the development of epitope-specific antibodies, and other cell biology studies .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy in peptide synthesis can be affected by the conditions under which the synthesis is carried out . Additionally, the stability of the compound can be influenced by storage conditions . It is recommended to store the compound below +30°C to maintain its stability .

Eigenschaften

IUPAC Name |

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIBQNGDYNGUEZ-KAHNYGAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.